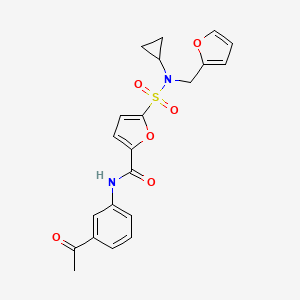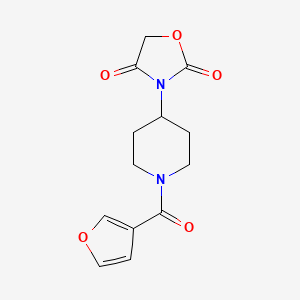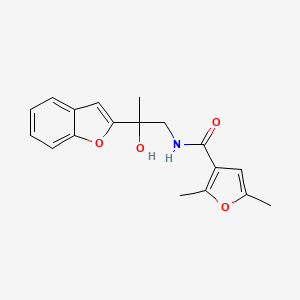
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as HET0016 and has been studied extensively for its mechanism of action and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Affinitychromic Polythiophenes : One study reported the preparation of chromic polythiophenes with an N-hydroxysuccinimide ester side group. These polythiophene derivatives have potential applications in high-throughput screening and drug discovery due to their ability to undergo color changes in response to interactions with various analytes (Bernier et al., 2002).
Synthesis of Di- and Mono-oxalamides : Another study developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is significant for the synthesis of both anthranilic acid derivatives and oxalamides, which are important in various chemical processes (Mamedov et al., 2016).
Water Oxidation Catalysts : Research into a family of tetra-anionic tetradentate amidate ligands for Cu(II) complexes, such as N1,N1'-(1,2-phenylene)bis(N2-methyloxalamide), has shown their potential in catalyzing water oxidation. The study's findings could lead to new pathways for crucial O-O bond formation in catalytic cycles (Garrido‐Barros et al., 2015).
Multitarget Compounds for Parkinson's Disease or Schizophrenia : A study on compounds like N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold has explored their potential as multitarget compounds for the treatment of neurological disorders such as Parkinson's Disease and Schizophrenia (Del Bello et al., 2019).
Ligand Design for Rhenium Complexes : Research into N3O tetradentate ligands for coordinating rhenium cores has implications in the development of new materials for biomedical applications (Wang et al., 2017).
Phosphate/Thiophosphate Protecting Group in Oligodeoxyribonucleotide Synthesis : A study described the use of the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite in the solid-phase synthesis of oligonucleotides. This approach could be useful in the preparation of therapeutic oligonucleotides (Grajkowski et al., 2001).
Schiff Base Organotin(IV) Complexes as Anticancer Drugs : The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes showed potential as anticancer drugs. These complexes were evaluated against various human tumor cell lines (Basu Baul et al., 2009).
Synthesis of Vic-dioxime Complexes : A study focused on synthesizing vic-dioxime complexes, which could have applications in the development of coordination chemistry (Canpolat & Kaya, 2005).
Neuropeptide Y Y1 Receptors Inhibition : Research using BIBP3226, a selective Y1 receptor antagonist, explored its effects on gastrointestinal epithelial preparations. This has implications in understanding gastrointestinal physiology (Tough & Cox, 1996).
Angiotensin II Receptor Antagonist Studies : A study on CS-866, an angiotensin receptor antagonist, examined its pharmacology and potential for treating conditions like hypertension (Mizuno et al., 1995).
Eigenschaften
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-7-8-21-15(6-9-22-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVYLSUKNUKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2597194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2597196.png)
![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2597199.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)
![1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2597203.png)




